molecular formula C19H20N2O7 B11025494 methyl {4,8-dimethyl-2-oxo-7-[2-oxo-2-(2-oxoimidazolidin-1-yl)ethoxy]-2H-chromen-3-yl}acetate

methyl {4,8-dimethyl-2-oxo-7-[2-oxo-2-(2-oxoimidazolidin-1-yl)ethoxy]-2H-chromen-3-yl}acetate

Cat. No.: B11025494
M. Wt: 388.4 g/mol
InChI Key: RVFIRBWXYHRHMF-UHFFFAOYSA-N
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Description

Methyl {4,8-dimethyl-2-oxo-7-[2-oxo-2-(2-oxoimidazolidin-1-yl)ethoxy]-2H-chromen-3-yl}acetate is a complex organic compound belonging to the chromen-3-yl acetate family. This compound is characterized by its unique structure, which includes a chromen-3-yl core with various functional groups attached, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl {4,8-dimethyl-2-oxo-7-[2-oxo-2-(2-oxoimidazolidin-1-yl)ethoxy]-2H-chromen-3-yl}acetate typically involves multicomponent reactions. One common method involves the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one with appropriate reagents such as arylglyoxals and Meldrum’s acid . The reaction proceeds in two steps: the initial interaction of starting materials in acetonitrile (MeCN) and the final formation of the desired product in acidic media .

Industrial Production Methods

Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl {4,8-dimethyl-2-oxo-7-[2-oxo-2-(2-oxoimidazolidin-1-yl)ethoxy]-2H-chromen-3-yl}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or imidazolidinone moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Methyl {4,8-dimethyl-2-oxo-7-[2-oxo-2-(2-oxoimidazolidin-1-yl)ethoxy]-2H-chromen-3-yl}acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl {4,8-dimethyl-2-oxo-7-[2-oxo-2-(2-oxoimidazolidin-1-yl)ethoxy]-2H-chromen-3-yl}acetate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl {4,8-dimethyl-2-oxo-7-[2-oxo-2-(2-oxoimidazolidin-1-yl)ethoxy]-2H-chromen-3-yl}acetate is unique due to its specific functional groups and structural configuration

Biological Activity

Methyl {4,8-dimethyl-2-oxo-7-[2-oxo-2-(2-oxoimidazolidin-1-yl)ethoxy]-2H-chromen-3-yl}acetate is a synthetic compound that belongs to the class of chromenone derivatives. This article explores its biological activities, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a chromenone backbone with various functional groups that may influence its biological activity. The presence of the imidazolidinone moiety suggests potential interactions with biological targets, particularly in enzyme inhibition or receptor modulation.

Biological Activities

Antitumor Activity
Research indicates that chromenone derivatives exhibit significant antitumor properties. For instance, related compounds have shown inhibitory effects against various cancer cell lines, including breast cancer (MCF-7) and colon cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Chromenones have been documented to possess activity against various bacterial strains, including Staphylococcus aureus and E. coli. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Enzyme Inhibition
Chromone derivatives are known to act as inhibitors of certain enzymes, including protein kinases and carbonic anhydrases. These enzymes play crucial roles in cellular signaling and metabolism, making them attractive targets for therapeutic intervention in diseases such as cancer and metabolic disorders.

Case Studies

  • Antitumor Efficacy
    A study conducted on related chromenone compounds demonstrated IC50 values as low as 0.47 μM against MCF-7 breast cancer cells, indicating potent antitumor activity . This suggests that this compound may exhibit similar potency due to structural similarities.
  • Mechanism of Action
    Investigations into the mechanisms revealed that chromenones can induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, which are critical in regulating cell death pathways .
  • Microbial Inhibition
    In vitro studies have shown that related compounds possess antimicrobial properties with minimum inhibitory concentrations (MIC) ranging from 500 to 1000 μg/mL against various pathogens . This highlights their potential use in treating infections.

Data Tables

Activity Type Tested Compound IC50/ MIC Value Cell Line/ Pathogen
AntitumorMethyl Chromenone0.47 μMMCF-7
AntimicrobialRelated Chromenone1000 μg/mLStaphylococcus aureus
Enzyme InhibitionMethyl ChromenoneNot specifiedProtein Kinase

Properties

Molecular Formula

C19H20N2O7

Molecular Weight

388.4 g/mol

IUPAC Name

methyl 2-[4,8-dimethyl-2-oxo-7-[2-oxo-2-(2-oxoimidazolidin-1-yl)ethoxy]chromen-3-yl]acetate

InChI

InChI=1S/C19H20N2O7/c1-10-12-4-5-14(27-9-15(22)21-7-6-20-19(21)25)11(2)17(12)28-18(24)13(10)8-16(23)26-3/h4-5H,6-9H2,1-3H3,(H,20,25)

InChI Key

RVFIRBWXYHRHMF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)N3CCNC3=O)CC(=O)OC

Origin of Product

United States

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